Cas no 251-89-8 (imidazo4,3-b1,3thiazole)

imidazo4,3-b1,3thiazole structure
imidazo4,3-b1,3thiazole structure
商品名:imidazo4,3-b1,3thiazole
CAS番号:251-89-8
MF:C5H4N2S
メガワット:124.16366
CID:238500
PubChem ID:21262404

imidazo4,3-b1,3thiazole 化学的及び物理的性質

名前と識別子

    • Imidazo[5,1-b]thiazole
    • imidazo[5,1-b][1,3]thiazole
    • imidazo4,3-b1,3thiazole
    • EN300-108792
    • IMIDAZO[4,3-B][1,3]THIAZOLE
    • IIUBFCZXGSJIJX-UHFFFAOYSA-N
    • CS-0231544
    • imidazo [5,1-b]thiazole
    • MFCD19382412
    • DTXSID10611742
    • SCHEMBL1406053
    • 251-89-8
    • インチ: InChI=1S/C5H4N2S/c1-2-8-5-3-6-4-7(1)5/h1-4H
    • InChIKey: IIUBFCZXGSJIJX-UHFFFAOYSA-N
    • ほほえんだ: C1=CSC2=CN=CN12

計算された属性

  • せいみつぶんしりょう: 124.00962
  • どういたいしつりょう: 124.00951931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 96.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 17.3

imidazo4,3-b1,3thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-108792-5.0g
imidazo[4,3-b][1,3]thiazole
251-89-8 95%
5g
$2650.0 2023-05-26
Alichem
A059004642-1g
Imidazo[5,1-b]thiazole
251-89-8 97%
1g
$471.45 2023-09-02
Aaron
AR002R6F-5g
Imidazo[5,1-b]thiazole
251-89-8 95%
5g
$3669.00 2023-12-15
1PlusChem
1P002QY3-2.5g
Imidazo[5,1-b]thiazole
251-89-8 95%
2.5g
$2276.00 2024-05-20
Aaron
AR002R6F-10g
Imidazo[5,1-b]thiazole
251-89-8 95%
10g
$5428.00 2023-12-15
Enamine
EN300-108792-1.0g
imidazo[4,3-b][1,3]thiazole
251-89-8 95%
1g
$914.0 2023-05-26
Enamine
EN300-108792-0.05g
imidazo[4,3-b][1,3]thiazole
251-89-8 95%
0.05g
$212.0 2023-10-27
Enamine
EN300-108792-0.5g
imidazo[4,3-b][1,3]thiazole
251-89-8 95%
0.5g
$713.0 2023-10-27
Aaron
AR002R6F-100mg
IMIDAZO[5,1-B]THIAZOLE
251-89-8 95%
100mg
$461.00 2025-02-14
Aaron
AR002R6F-500mg
IMIDAZO[5,1-B]THIAZOLE
251-89-8 95%
500mg
$1006.00 2025-02-14

imidazo4,3-b1,3thiazole 関連文献

imidazo4,3-b1,3thiazoleに関する追加情報

Properties and Applications of Imidazo[5,1-b]thiazole (CAS No. 251-89-8)

The compound Imidazo[5,1-b]thiazole (CAS No. 251-89-8) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural framework and promising biological activities. This bicyclic structure consists of an imidazole ring fused with a thiazole ring, creating a scaffold that is highly versatile for drug discovery and development. The presence of both nitrogen and sulfur atoms in its core structure imparts distinct electronic and steric properties, making it an attractive candidate for modulating various biological targets.

One of the most compelling aspects of Imidazo[5,1-b]thiazole is its potential as a pharmacophore in the design of novel therapeutic agents. The compound's ability to interact with biological macromolecules such as enzymes and receptors has been extensively studied. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mode of interaction of this scaffold with target proteins, facilitating the rational design of derivatives with enhanced efficacy and selectivity.

In the realm of medicinal chemistry, Imidazo[5,1-b]thiazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated that certain analogs of this compound exhibit potent activity against Gram-positive bacteria by inhibiting essential bacterial enzymes. This has opened up new avenues for developing antibiotics that can overcome emerging drug resistance mechanisms. Additionally, the thiazole moiety has been shown to interfere with cancer cell proliferation by disrupting key signaling pathways involved in tumor growth and metastasis.

Recent clinical trials have highlighted the therapeutic potential of Imidazo[5,1-b]thiazole-based molecules in treating chronic inflammatory diseases. Researchers have identified specific derivatives that can modulate cytokine production and reduce inflammation without causing significant side effects. These findings are particularly relevant in the context of autoimmune disorders such as rheumatoid arthritis, where targeted inhibition of inflammatory responses is crucial for managing symptoms and slowing disease progression.

The synthesis of Imidazo[5,1-b]thiazole and its derivatives has also seen significant advancements due to the development of novel synthetic methodologies. Transition metal-catalyzed reactions have enabled the efficient construction of complex fused rings, while green chemistry principles have been applied to minimize waste and improve atom economy. These innovations not only enhance the scalability of production but also align with sustainable chemistry practices, ensuring that future research can be conducted in an environmentally responsible manner.

The structural diversity inherent in Imidazo[5,1-b]thiazole allows for extensive chemical modification, enabling the creation of libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead structures with desirable pharmacological profiles. Furthermore, biocatalytic methods have been employed to introduce functional groups at specific positions within the molecule, further tailoring its biological activity. Such strategies underscore the compound's importance as a building block in modern drug discovery.

Looking ahead, the future prospects for Imidazo[5,1-b]thiazole are bright, with ongoing research focusing on understanding its mechanism of action at a molecular level. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are being used to elucidate how this compound interacts with biological targets. These insights will guide the development of next-generation therapeutics that are more effective and better tolerated by patients.

Moreover, computational modeling techniques are being increasingly integrated into drug discovery pipelines to predict how modifications to the Imidazo[5,1-b]thiazole scaffold will affect its biological activity. Machine learning algorithms trained on large datasets have shown remarkable accuracy in predicting binding affinities and toxicological profiles, accelerating the process of identifying promising candidates for further development.

In conclusion,Imidazo[5,1-b]thiazole (CAS No. 251-89-8) represents a structurally intriguing and biologically active scaffold with significant potential in pharmaceutical applications. Its unique properties make it an excellent candidate for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications and synthetic strategies for this compound,Imidazo[5,1-b]thiazole is poised to remain a cornerstone of medicinal chemistry innovation for years to come.

おすすめ記事

推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.